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methoxyphenyl)pyridazin-3-ol

cat. No.: B1379861

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry,
demonstrating significant potential as a versatile core for the development of potent and
selective kinase inhibitors. This guide provides a comparative analysis of pyridazinone
derivatives targeting key kinases implicated in cancer and autoimmune diseases: C-terminal
Src Kinase (CSK), Bruton's Tyrosine Kinase (BTK), and c-Met. The information is compiled

from recent studies to aid in the rational design and development of next-generation kinase
inhibitors.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the in vitro inhibitory activities (IC50) of representative
pyridazinone derivatives against their respective kinase targets. This data highlights the
structure-activity relationships (SAR) and the impact of various substitutions on potency.

Table 1: Pyridazinone and Pyrazolo[1,5-a]pyridine Derivatives as CSK Inhibitors[1]
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Table 2: Pyrazolo[3,4-d]pyridazinone Derivatives as Irreversible BTK Inhibitors[2]

R* (on R? (acrylamide

Compound . . BTK IC50 (nM)
pyridazinone) moiety)

Ibrutinib (reference) - - 2.0

8 H 4-phenoxyphenyl 2.1

9 CHs 4-phenoxyphenyl 160

10 Et 4-phenoxyphenyl >10000

11 CH2CFs 4-phenoxyphenyl >10000

Table 3: 6-Aryl-2-(3-(heteroarylamino)benzyl)pyridazinone Derivatives as c-Met Inhibitors[3]
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Heteroaryl Amino

Compound Aryl Group at C6 c-Met IC50 (nM)
Group

6a Phenyl Pyridin-4-ylamino 18.3

6d 4-Fluorophenyl Pyridin-4-ylamino 8.6

13a Phenyl 1H-Pyrazol-3-ylamino 2.5
1-Methyl-1H-pyrazol-

19 4-Fluorophenyl ) 1.2
4-ylamino

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to
ensure reproducibility and facilitate comparative evaluation.

In Vitro Kinase Inhibition Assays

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay[4][5][6][7][8]

This assay quantitatively measures kinase activity by detecting the phosphorylation of a
substrate.

e Reaction Setup: Prepare a reaction mixture containing the kinase, a biotinylated substrate
peptide, and the test compound (dissolved in DMSO) in a low-volume 384-well plate. The
final DMSO concentration should not exceed 1%.

« Initiation: Start the kinase reaction by adding ATP to the mixture. The final ATP concentration
is typically at or near the Km value for the specific kinase.

 Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60
minutes), allowing for substrate phosphorylation.

o Detection: Stop the reaction and detect phosphorylation by adding a detection mixture
containing a Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-
XL665.
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» Signal Reading: After a further incubation period (e.g., 60 minutes) at room temperature to
allow for detector binding, read the plate on an HTRF-compatible reader. The signal is
measured as the ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor), multiplied
by 10,000.

o Data Analysis: Calculate the percent inhibition for each compound concentration relative to
control wells (with and without enzyme) and determine the IC50 value by fitting the data to a
four-parameter logistic equation.

Caliper Microfluidic Mobility Shift Assay[1][9][10]

This assay measures kinase activity by detecting the change in electrophoretic mobility of a
fluorescently labeled peptide substrate upon phosphorylation.

o Reaction Setup: In a 384-well plate, combine the kinase, a fluorescently labeled peptide
substrate, and the pyridazinone inhibitor in a reaction buffer.

e Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at room
temperature for a specified time (e.g., 90 minutes).

o Termination: Stop the reaction by adding a stop buffer.

» Electrophoretic Separation: Place the plate in a Caliper EZ Reader or LabChip instrument.
The instrument's sipper aspirates a small volume from each well onto a microfluidic chip. An
applied voltage separates the phosphorylated product from the non-phosphorylated
substrate based on their charge-to-mass ratio.

o Detection and Analysis: Laser-induced fluorescence is used to detect the substrate and
product peaks. The enzyme activity is calculated from the ratio of the product peak height to
the sum of the substrate and product peak heights. IC50 values are determined by plotting
the percent inhibition against the inhibitor concentration.

Cellular Assays

ZAP-70 Phosphorylation Assay in Jurkat Cells[1]
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This cell-based assay assesses the ability of CSK inhibitors to enhance T-cell receptor (TCR)
signaling.

e Cell Culture: Culture Jurkat T-cells in appropriate media.

o Compound Treatment: Pre-incubate the Jurkat cells with varying concentrations of the
pyridazinone derivative for a specified time (e.g., 1 hour).

o TCR Stimulation: Stimulate the T-cell receptor by adding an anti-CD3 antibody and a cross-
linking anti-mouse IgG antibody.

o Cell Lysis: After a short incubation period (e.g., 5 minutes) at 37°C, lyse the cells to release
intracellular proteins.

o Detection of Phospho-ZAP-70: Quantify the level of phosphorylated ZAP-70 (a downstream
marker of TCR activation) in the cell lysates using a suitable detection method, such as a
sandwich ELISA or a bead-based assay (e.g., AlphaLISA).

o Data Analysis: Determine the EC50 value, the concentration of the compound that produces
50% of the maximal increase in ZAP-70 phosphorylation.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: Seed cancer cell lines in a 96-well plate at a predetermined density and allow
them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of the pyridazinone derivatives
and a vehicle control (e.g., DMSO).

 Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified
COz2 incubator.

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will
reduce the yellow MTT to purple formazan crystals.
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e Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCI) to each
well to dissolve the formazan crystals.

e Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells and determine the IC50 value, which is the concentration of the compound that inhibits
cell growth by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways
and a general experimental workflow for evaluating pyridazinone-based kinase inhibitors.
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General experimental workflow for evaluating pyridazinone kinase inhibitors.
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CSK signaling pathway in T-cell activation and point of inhibition.
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BTK signaling pathway in B-cell activation and point of inhibition.
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c-Met signaling pathway in cancer and point of inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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